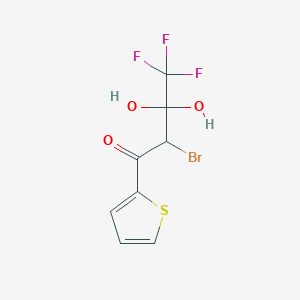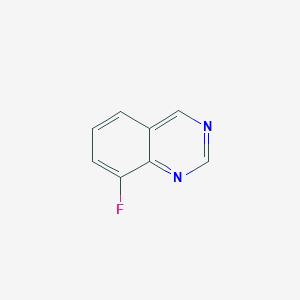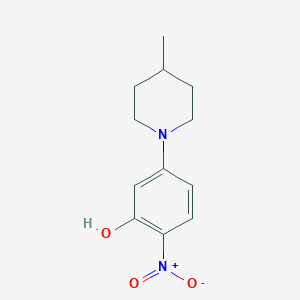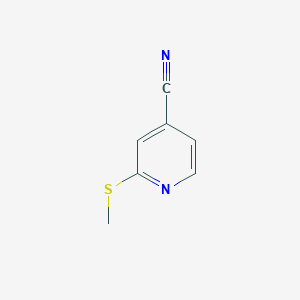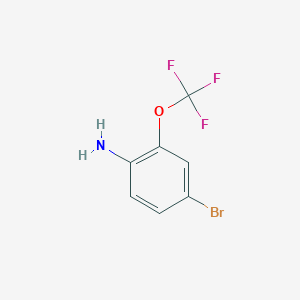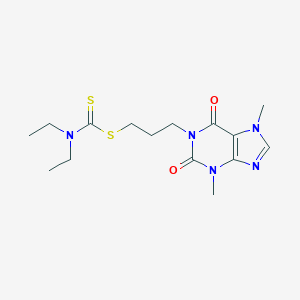
Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester, also known as EtdTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester is not fully understood. However, it has been proposed that Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester inhibits viral replication by interfering with the synthesis of viral DNA. It also induces apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of certain neurotransmitters such as dopamine and norepinephrine in the brain. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has been shown to have a low toxicity profile, making it a potentially safe candidate for therapeutic use.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is relatively stable. It can also be easily modified to produce derivatives with different properties. However, Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has some limitations for lab experiments. It is highly hydrophobic, which can make it difficult to dissolve in water-based solutions. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester. One area of interest is the development of Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester derivatives with improved properties such as increased solubility and longer half-life. Another area of research is the investigation of Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester's potential use in the treatment of viral infections, cancer, and neurological disorders. Furthermore, the potential use of Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester as a tool for studying DNA synthesis and repair mechanisms is an interesting area of research.
Conclusion
In conclusion, Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester is a chemical compound with significant potential for scientific research. Its ease of synthesis, low toxicity profile, and potential therapeutic applications make it an attractive candidate for further investigation. Future research on Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester and its derivatives may lead to the development of novel treatments for viral infections, cancer, and neurological disorders.
Méthodes De Synthèse
Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester can be synthesized using a simple and efficient method. The synthesis involves the reaction of diethylcarbamodithioate with 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester as a white crystalline solid with a high yield. The synthesis method is reproducible and can be used to produce large quantities of Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester for scientific research.
Applications De Recherche Scientifique
Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has a wide range of potential applications in scientific research. It has been extensively studied for its antiviral and anticancer properties. Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has been shown to inhibit the replication of certain viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV). It also exhibits cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. In addition, Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
180301-45-5 |
|---|---|
Nom du produit |
Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester |
Formule moléculaire |
C15H23N5O2S2 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
3-(3,7-dimethyl-2,6-dioxopurin-1-yl)propyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C15H23N5O2S2/c1-5-19(6-2)15(23)24-9-7-8-20-13(21)11-12(16-10-17(11)3)18(4)14(20)22/h10H,5-9H2,1-4H3 |
Clé InChI |
IMUGRQWAPATDDH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
SMILES canonique |
CCN(CC)C(=S)SCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Autres numéros CAS |
180301-45-5 |
Synonymes |
Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6 -dioxo-1H-purin-1-yl)propyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)




